5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Overview
Description
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the CAS number 903899-12-7 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BN2O3 . The InChI code is 1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) . This information can be used to derive the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.93 . It is recommended to be stored in a freezer .Scientific Research Applications
Organic Synthesis Applications
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid and related compounds have been explored for their utility in organic synthesis, particularly in the formation of complex molecules and reaction intermediates. For example, the cyano group has been used as a traceless activation group for intermolecular [3+2] cycloaddition reactions, enabling the synthesis of pyrrolidines and further extending to the total synthesis of natural products such as isoretronecanol (Li et al., 2015). Additionally, boronic acid catalysis has been highlighted for its enantioselective reactions, paving the way for the creation of densely functionalized molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Technologies
Boronic acids, including derivatives of this compound, play a crucial role in the development of chemosensors due to their ability to form reversible covalent bonds with diols. This characteristic is exploited in the detection of biologically active substances, offering applications in disease diagnosis and monitoring. The progress of boronic acid-based sensors for various analytes such as carbohydrates, dopamine, and ions has been summarized, demonstrating the wide applicability of these compounds in fluorescence-based sensing technologies (Huang et al., 2012).
Materials Science
In materials science, the unique properties of boronic acids, including those related to this compound, have been explored for the creation of new materials. Their ability to form dynamic covalent bonds has been utilized in the development of responsive materials, such as smart hydrogels, that can undergo changes in properties in response to environmental stimuli. This includes the reversible formation of boronate esters with diols, which is fundamental to the construction of self-healing materials and the design of drug delivery systems (Bull et al., 2013).
properties
IUPAC Name |
(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWXXALSLWYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CNC1=O)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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